{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) is a unique organosilicon compound characterized by its complex structure. This compound is notable for its applications in various fields, including organic synthesis and materials science. Its structure includes both tert-butyl and trimethylsilane groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) typically involves the reaction of di-tert-butylchlorosilane with appropriate fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to yield silanes.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like alkoxides, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield silyl ethers, while oxidation can produce silanols.
Scientific Research Applications
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including silicon-based polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The presence of both tert-butyl and trimethylsilane groups allows for unique reactivity patterns, including the stabilization of transition states and intermediates in chemical reactions. The molecular pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Known for its use as a protecting group in organic synthesis.
Trimethylsilyl chloride: Commonly used in the protection of hydroxyl groups in organic molecules.
Triethylsilyl ether: Utilized in the protection of alcohols and phenols during chemical synthesis .
Uniqueness
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) stands out due to its combination of tert-butyl and trimethylsilane groups, which provide unique steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
CAS No. |
93361-49-0 |
---|---|
Molecular Formula |
C15H37FSi3 |
Molecular Weight |
320.71 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-ditert-butyl-fluorosilane |
InChI |
InChI=1S/C15H37FSi3/c1-14(2,3)19(16,15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3 |
InChI Key |
OCABEPHAYHZMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.